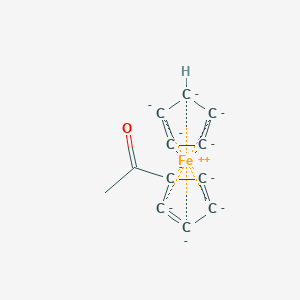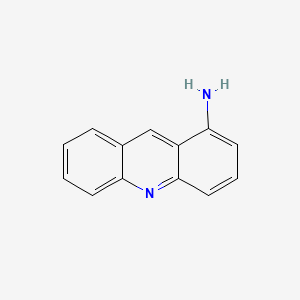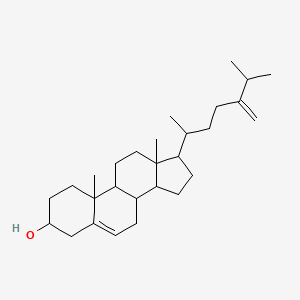
24-メチレンコレステロール
概要
説明
24-Methylenecholesterol is a phytosterol, a type of plant sterol that is structurally similar to cholesterol. It is a necessary substrate for the biosynthesis of physalin and withanolide, which exhibit promising anticancer activities . This compound was first isolated from honeybees and later detected in the pollen tubes of various land plants .
科学的研究の応用
24-Methylenecholesterol has a wide range of scientific research applications:
作用機序
Target of Action
24-Methylenecholesterol, also known as Chalinasterol, primarily targets cholesterol acyltransferase in human macrophages . This enzyme plays a crucial role in the esterification of cholesterol, a process that is essential for the proper functioning of cells.
Mode of Action
24-Methylenecholesterol stimulates the activity of cholesterol acyltransferase . This interaction leads to an increase in the esterification of cholesterol, which can have various downstream effects on cellular processes.
Biochemical Pathways
The compound is involved in the biosynthesis of physalin and withanolide , which are known for their promising anticancer activities. In the yeast Saccharomyces cerevisiae, the biosynthesis of 24-Methylenecholesterol has been engineered by
生化学分析
Biochemical Properties
24-Methylenecholesterol is a vital substrate in the biosynthesis of physalin and withanolide, compounds known for their promising anticancer activities . In biochemical reactions, 24-Methylenecholesterol interacts with several enzymes, including 7-dehydrocholesterol reductase (DHCR7), which catalyzes the reduction of the C7-8 double bond in the B ring of 7-dehydrocholesterol to form cholesterol . This interaction is essential for the conversion of 24-Methylenecholesterol to other sterols, such as cholesterol and desmosterol .
Cellular Effects
24-Methylenecholesterol influences various cellular processes, including cell growth and differentiation. In honey bees, it has been shown to be essential for proper development and physiological changes, such as increased body and ovary size . Additionally, 24-Methylenecholesterol affects cell signaling pathways and gene expression, contributing to its role in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 24-Methylenecholesterol exerts its effects through binding interactions with specific enzymes and proteins. For instance, it serves as a substrate for DHCR7, facilitating the reduction of 7-dehydrocholesterol to cholesterol . This process involves enzyme inhibition or activation, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 24-Methylenecholesterol have been observed to change over time. During the initial stages of cell growth, the biosynthesis of 24-Methylenecholesterol is closely related to the cell growth rate, with significant production occurring during the strong growth period (24-96 hours) . During the stationary phase (96-144 hours), the production of 24-Methylenecholesterol decreases significantly . Long-term studies have shown that 24-Methylenecholesterol remains stable and retains its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of 24-Methylenecholesterol vary with different dosages in animal models. In honey bees, dietary supplementation with 24-Methylenecholesterol has been shown to improve survival rates, diet consumption, and overall health . At high doses, there may be potential toxic or adverse effects, although specific threshold levels have not been well-documented .
Metabolic Pathways
24-Methylenecholesterol is involved in several metabolic pathways, including the conversion of campesterol to cholesterol in insects . This process involves multiple enzymes, such as sterol 24(28) isomerase-reductase, which catalyzes the conversion of 24-Methylenecholesterol to 24-methyldesmosterol . These interactions affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 24-Methylenecholesterol is transported and distributed through specific transporters and binding proteins. It is assimilated from dietary sources and stored in tissues, such as the abdominal lipid content in honey bees . This distribution is crucial for its localization and accumulation in specific cellular compartments .
Subcellular Localization
24-Methylenecholesterol is localized in various subcellular compartments, including the endoplasmic reticulum and nuclear envelope . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is essential for its role in sterol biosynthesis and other cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 24-Methylenecholesterol via total chemical synthesis is challenging and costly . it can be biosynthesized in Saccharomyces cerevisiae by disrupting the enzymes ERG4 and ERG5 in the yeast’s native ergosterol pathway, replacing ERG5 with the DHCR7 (7-dehydrocholesterol reductase) enzyme . Three versions of DHCR7 from different organisms have been assessed for their ability to produce 24-Methylenecholesterol, with the DHCR7 from Xenopus laevis showing the best performance .
Industrial Production Methods: Industrial production of 24-Methylenecholesterol involves the genetic engineering of microorganisms such as Saccharomyces cerevisiae to selectively accumulate the desired material . The yield can be increased by integrating additional copies of the DHCR7 expression cassette into the yeast genome .
化学反応の分析
Types of Reactions: 24-Methylenecholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include derivatives such as 24-methylenecholestanol and 24-methylenecholestene .
類似化合物との比較
Campesterol: Another phytosterol that is structurally similar to 24-Methylenecholesterol.
Stigmasterol: A plant sterol with a similar structure and function.
β-Sitosterol: A common phytosterol found in many plants.
Uniqueness: 24-Methylenecholesterol is unique due to its specific role as a precursor in the biosynthesis of physalin and withanolide, which have significant anticancer properties . Its ability to be biosynthesized in genetically engineered microorganisms also sets it apart from other phytosterols .
特性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDVLXYUCBVVKW-PXBBAZSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 24-Methylenecholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-63-5 | |
| Record name | 24-Methylenecholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 24-Methylenecholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-METHYLENECHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0718OYKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 24-Methylenecholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 24-Methylenecholesterol and what is its significance?
A1: 24-Methylenecholesterol (also known as chalinasterol) is a phytosterol, a type of sterol found in plants. It plays a crucial role in the life cycle of various organisms, including insects and plants. Notably, it serves as a vital precursor for the synthesis of essential molting hormones in insects and brassinosteroids in plants. []
Q2: What is the role of 24-methylenecholesterol in honey bee nutrition?
A2: Honey bees, unable to synthesize cholesterol, rely on dietary sources for this vital nutrient. 24-Methylenecholesterol is considered the key phytosterol for honey bees, impacting their longevity and physiology. [, ] Nurse bees, responsible for feeding larvae, demonstrate a remarkable ability to selectively absorb and transfer 24-methylenecholesterol to developing brood through brood food. [, , ]
Q3: How do honey bees utilize dietary 24-methylenecholesterol?
A3: Studies using 13C-labeled 24-methylenecholesterol added to artificial bee diets have demonstrated its progressive assimilation into various honey bee tissues. This assimilation coincides with improved survival rates, increased diet consumption, higher head protein content, and elevated abdominal lipid content compared to control groups. []
Q4: Does the presence of 24-methylenecholesterol in honey bee feces explain its selective transfer to brood?
A4: Research suggests that honey bees do not selectively excrete other C28 and C29 phytosterols (like campesterol, sitosterol, isofucosterol, and stigmasterol) in their feces to concentrate 24-methylenecholesterol. This finding implies other metabolic or physiological mechanisms are at play for segregating and transferring this specific sterol to brood. []
Q5: How does dietary manipulation of 24-methylenecholesterol impact honey bee physiology?
A5: Experiments where honey bees were fed varying concentrations of 24-methylenecholesterol revealed significant changes in the protein profiles of nurse bee heads. Higher dietary sterol concentrations were linked to increased abundance of vital nutritional marker proteins, such as major royal jelly proteins 1, 4, 5, and 7. []
Q6: What is the role of 24-methylenecholesterol in plant growth and development?
A6: In plants, 24-methylenecholesterol is a key intermediate in the biosynthesis of brassinosteroids, hormones crucial for growth and development. Plant mutants deficient in enzymes involved in 24-methylenecholesterol metabolism, such as the Arabidopsis dwarf1 mutant, exhibit dwarfism due to impaired brassinosteroid production. [, , ]
Q7: How is 24-methylenecholesterol metabolized in plants?
A7: 24-Methylenecholesterol is converted to campesterol and dihydrobrassicasterol through a two-step enzymatic process involving isomerization and reduction of the Δ24(28) double bond. [, , ] This pathway is specific to plants and differs from cholesterol biosynthesis in animals.
Q8: What is the significance of the enzyme DWF1 in relation to 24-methylenecholesterol?
A8: DWF1 (DIMINUTO/DWARF1) is an enzyme crucial for 24-methylenecholesterol metabolism in plants. It catalyzes the isomerization and reduction of the Δ24(28) double bond, leading to the formation of campesterol, a precursor to brassinosteroids. [, ] Mutations in the DWF1 gene disrupt this conversion, resulting in the accumulation of 24-methylenecholesterol and a deficiency in campesterol, ultimately leading to dwarfism in plants. [, , , ]
Q9: Are there any unique enzymatic mechanisms associated with 24-methylenecholesterol metabolism?
A9: Yes, research has identified a unique DWF1 enzyme in Ajuga reptans var. atropurpurea that directly reduces 24-methylenecholesterol to campesterol without the typical Δ24(25) intermediate. This direct reduction mechanism, confirmed through labeling studies and GC-MS analysis, contrasts with the two-step process observed in other plants like Oryza sativa. [, ]
Q10: What is the role of 24-methylenecholesterol in withanolide biosynthesis?
A10: 24-Methylenecholesterol is the precursor for withanolides, a group of steroidal lactones with diverse pharmaceutical applications found in plants like Withania somnifera (ashwagandha). A specific enzyme, sterol Δ24-isomerase (24ISO), catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol, a crucial step in the withanolide biosynthetic pathway. []
Q11: How does the discovery of 24ISO impact withanolide research?
A11: Identifying 24ISO as a key enzyme in withanolide biosynthesis paves the way for targeted research aimed at enhancing withanolide production in plants. Understanding the enzymatic steps involved can facilitate the development of sustainable production methods for these valuable compounds using white biotechnology. []
Q12: Does 24-methylenecholesterol play a role in physalin biosynthesis?
A12: Studies on Physalis angulata have identified a sterol Δ24-isomerase (Pa24ISO), similar to 24ISO, that converts 24-methylenecholesterol to 24-methyldesmosterol. Suppression of Pa24ISO through VIGS (virus-induced gene silencing) resulted in decreased levels of both 24-methyldesmosterol and physalin B, a key bioactive compound in P. angulata, indicating its involvement in physalin biosynthesis. []
Q13: Are there variations in 24-methylenecholesterol content during the development of certain organisms?
A13: Research on Blumeria graminis f.sp. tritici conidia (fungal spores) shows that 24-methylenecholesterol content changes considerably during their development. While 24-ethylsterols dominate in young conidia, older conidia exhibit a higher proportion of 24-methylsterols, particularly 24-methylenecholesterol and episterol. []
Q14: How does 24-methylenecholesterol factor into the chemical composition of scallop muscle?
A15: 24-Methylenecholesterol is a significant component of the sterol fraction in scallop (Placopecten magellanicus) muscle tissue. Seasonal variations in its levels, alongside other sterols like cholesterol, have been observed, suggesting a connection to the scallop's metabolism and potentially reproductive processes. []
Q15: What is the significance of 24-methylenecholesterol in royal jelly?
A16: 24-Methylenecholesterol is a key sterol component of royal jelly, a bee product known for its diverse biological activities. Its presence in royal jelly, alongside other bioactive compounds like 10-hydroxydecanoic acid, contributes to the product's potential therapeutic benefits. [, ]
Q16: What can you tell me about the structural characterization of 24-methylenecholesterol?
A17: 24-methylenecholesterol possesses the molecular formula C28H46O and a molecular weight of 398.67 g/mol. Detailed structural characterization has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] Specific studies have focused on the unambiguous assignment of diastereotopic methyl groups (C-26 and C-27) using 13C-labeled compounds. []
Q17: What is the distribution of 4-desmethylsterols, including 24-methylenecholesterol, in Solanaceae seeds?
A18: Research on Solanaceae seeds has identified thirteen 4-desmethylsterols, including 24-methylenecholesterol. The study revealed diverse distribution patterns of these sterols across eleven plant species within seven genera of the Solanaceae family. []
Q18: Can you provide information on the synthesis of deuterium-labeled 24-methylenecholesterol?
A19: Deuterium-labeled 24-methylenecholesterol ([25,26,27-2H7]24-methylenecholesterol 2b) and related steroids have been successfully synthesized using 3β-tetrahydropyranyloxychol-5-en-24-al as a starting material. These labeled compounds are valuable tools for quantitative analysis and metabolic studies, particularly in investigating brassinosteroid-deficient mutants of Arabidopsis thaliana and Pisum sativum. []
Q19: What are the potential applications of 24-methylenecholesterol based on its biological activities?
A19: 24-methylenecholesterol has demonstrated various biological activities, prompting further research into its potential applications. For instance:
- Antidiabetic Potential: Computational studies suggest that 24-methylenecholesterol exhibits a favorable binding affinity for human aldose reductase, an enzyme implicated in diabetic complications. This finding suggests its potential as a therapeutic agent for managing diabetes. []
- Anticancer Potential: Computational studies utilizing molecular docking, molecular dynamics simulations, and DFT calculations have identified 24-methylenecholesterol as a potential inhibitor of EGFR-TK, a prominent target for anticancer therapy. []
- Antioxidant and Anti-inflammatory Activities: Research has highlighted the antioxidant and anti-inflammatory properties of 24-methylenecholesterol, suggesting its potential use in developing novel functional foods and nutraceuticals. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




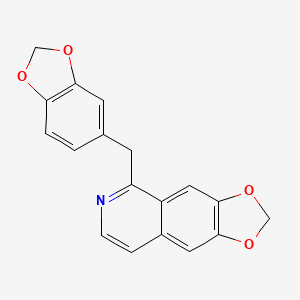


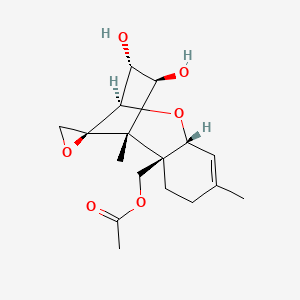
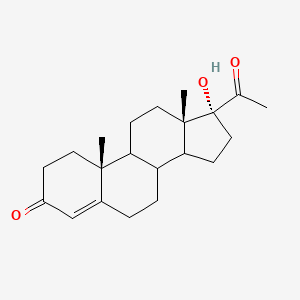




![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)
